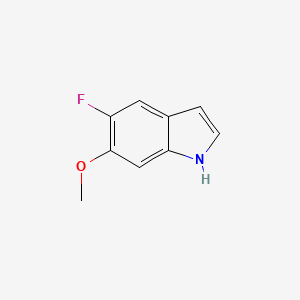

6-Fluoro-2-methyl-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

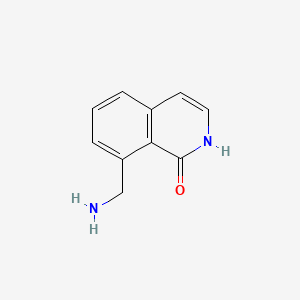

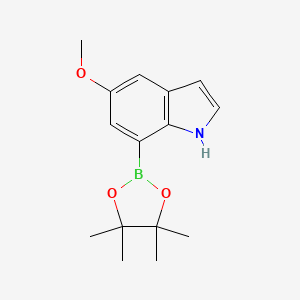

“6-Fluoro-2-methyl-1,8-naphthyridine” is a fluorinated building block . It has the empirical formula C9H7FN2 and a molecular weight of 162.16 . The compound is a solid and its SMILES string is Cc1ccc2cc(F)cnc2n1 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “6-Fluoro-2-methyl-1,8-naphthyridine”, has been a topic of interest in recent years . Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-methyl-1,8-naphthyridine” can be represented by the SMILES string Cc1ccc2cc(F)cnc2n1 . This indicates that the molecule consists of a naphthyridine ring with a fluorine atom at the 6th position and a methyl group at the 2nd position .

Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

“6-Fluoro-2-methyl-1,8-naphthyridine” is a solid . It has a molecular weight of 162.16 . The compound’s InChI key is BQKLPGCRWIERKP-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Medicinal Chemistry

1,8-Naphthyridines, including 6-Fluoro-2-methyl-1,8-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . For example, substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .

Herbicide Safeners

In the agricultural industry, certain 1,8-naphthyridine compounds are used as herbicide safeners . These compounds protect crops from the damaging effects of herbicides.

Immunostimulants

Some 1,8-naphthyridine compounds serve as immunostimulants . These compounds can enhance the body’s immune response, potentially aiding in the treatment of various diseases.

Synthesis Strategies

Recent advances in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Ligands

1,8-Naphthyridines are also used as ligands . In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Components of Light-Emitting Diodes (LEDs)

This class of heterocycles finds use as components of light-emitting diodes . They can contribute to the efficiency and color range of LEDs.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye.

Molecular Sensors

Finally, 1,8-naphthyridines are used in the development of molecular sensors . These sensors can detect specific molecules or ions, making them useful in various fields such as environmental monitoring and healthcare.

Orientations Futures

The synthesis, reactivity, and applications of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, continue to be areas of active research . Future directions may include the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

Propriétés

IUPAC Name |

6-fluoro-2-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLPGCRWIERKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C=C2C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678400 |

Source

|

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1222533-71-2 |

Source

|

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.